molecular formula C10H13ClN2O3 B2736811 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol CAS No. 303139-71-1

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol

Cat. No.: B2736811
CAS No.: 303139-71-1
M. Wt: 244.68
InChI Key: TUJXRTYLPBNKML-UHFFFAOYSA-N
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Description

This compound is used in the synthesis of substituted dibenzodiazepines . It is also an impurity in the synthesis of Clozepine, an antipsychotic .


Molecular Structure Analysis

The molecular formula of this compound is C10H13ClN2O3 . The InChI code is 1S/C10H13ClN2O3/c1-10(2,6-14)12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12,14H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 244.68 .

Scientific Research Applications

Synthesis and Chemical Properties

Studies have explored the synthesis and chemical behaviors of compounds structurally related to 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol, highlighting their potential in developing new materials and understanding molecular interactions. The synthesis of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and their antimalarial activity demonstrates the relevance of such compounds in medicinal chemistry, especially in creating antimalarial agents with activity against resistant strains and suitable pharmacokinetic properties for clinical trials (Werbel et al., 1986). Furthermore, the engineered production of 2-methylpropan-1-ol (isobutanol) in Escherichia coli as a biofuel through modified amino acid pathways underlines the potential of related compounds in sustainable energy solutions (Bastian et al., 2011).

Pharmacological Applications

Research into compounds with a similar structural framework has led to discoveries in pharmacology, such as the identification of potential GABAB receptor antagonists. These findings are crucial for developing new treatments for neurological conditions (Abbenante et al., 1994). Moreover, the examination of 2-nitro-1-phenylpropane metabolism by rabbit liver microsomes sheds light on the biotransformation processes of related compounds, which is essential for drug development and toxicity studies (Kammerer et al., 1981).

Material Science and Engineering

The application of related chemical frameworks extends into material science, where the development of novel polymers and materials for optical storage and photopolymerization showcases the versatility of these compounds. For example, the study on nitroxide-mediated photopolymerization highlights the potential for creating advanced materials with specific light-responsive properties (Guillaneuf et al., 2010).

Safety and Hazards

This compound may cause irritation to the skin and eyes . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,6-14)12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJXRTYLPBNKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965700
Record name 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5139-30-0
Record name 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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